5-(2-Phenylethynyl)furan-3-carboxylic acid

Description

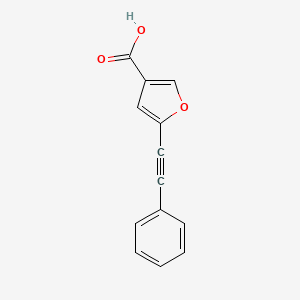

5-(2-Phenylethynyl)furan-3-carboxylic acid is a furan-based organic compound characterized by a phenylethynyl substituent at the 5-position and a carboxylic acid group at the 3-position of the furan ring.

Properties

IUPAC Name |

5-(2-phenylethynyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)11-8-12(16-9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZNXBGLAHTTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111580-55-2 | |

| Record name | 5-(2-phenylethynyl)furan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Transition-Metal-Free Oxidative Cyclization of 1,3-Dienes

A recent and efficient approach involves the transformation of suitably substituted 1,3-diene precursors into 2,5-diarylfurans, including derivatives like this compound, under transition-metal-free conditions using continuous-flow technology.

- Starting Material: 1,3-dienes functionalized with aryl groups, synthesized via standard organic methods.

- Oxidation: Photooxidation of the 1,3-diene with singlet oxygen (^1O2) generates an endoperoxide intermediate.

- Dehydration: Mild dehydration of the endoperoxide using Appel reagent conditions promotes Kornblum DeLaMare rearrangement to form the furan ring.

- Continuous Flow Setup: The oxidation and dehydration steps are telescoped in a continuous-flow reactor, enhancing yield and safety by avoiding isolation of unstable intermediates.

- Transition-metal-free, avoiding expensive or toxic catalysts.

- Improved yields compared to batch methods (e.g., yields improved from 21% to 40% for unsymmetrical furans).

- Scalable and safer due to continuous flow technology.

- Use of air instead of pure oxygen in photooxidation reduces hazards.

- Applicable to various substituted furans with medicinal and material relevance.

| Step | Conditions | Outcome/Yield |

|---|---|---|

| 1,3-Diene synthesis | Standard organic synthesis | Suitable substituted dienes |

| Photooxidation | Singlet oxygen, continuous flow, air | Endoperoxide intermediate, no isolation needed |

| Dehydration | Appel reagent, Kornblum DeLaMare rearrangement | Formation of 2,5-diarylfuran core, up to 58% yield in flow |

This method was demonstrated to produce 3-hexyl 2,5-diphenylfuran in 58% yield and other derivatives with improved efficiency compared to batch processes.

Cross-Coupling Approaches (Literature Context)

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The transition-metal-free continuous-flow synthesis represents a significant advance in the preparation of this compound and related 2,5-diarylfurans, improving yields and operational safety while reducing waste.

- Classical cross-coupling methods remain relevant but involve metal catalysts and potentially more complex purification.

- The continuous-flow approach leverages photochemical oxidation and mild dehydration, enabling direct conversion from 1,3-diene precursors without isolating sensitive intermediates.

- This method is adaptable to various substituents, offering a strategic platform for medicinal and material chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Phenylethynyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol, forming 5-(2-phenylethynyl)furan-3-ol.

Substitution: The phenylethynyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Furan-3,4-dicarboxylic acid

Reduction: 5-(2-phenylethynyl)furan-3-ol

Substitution: Various substituted furan derivatives

Scientific Research Applications

Modulation of Metabotropic Glutamate Receptors

One of the most promising applications of 5-(2-phenylethynyl)furan-3-carboxylic acid is its role as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. Research has shown that compounds targeting mGluR5 can have therapeutic effects for various neurological disorders, including:

Case Study Insights :

In preclinical studies, mGluR5 inhibitors demonstrated efficacy in reducing anxiety and improving motor function in Parkinson's models, suggesting that compounds like this compound could be pivotal in developing new treatments .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various organic reactions, often involving the coupling of phenylethyne with furan derivatives. The ability to modify the furan ring or the phenylethynyl substituent allows for the exploration of structure-activity relationships (SAR), enhancing its pharmacological profile.

Table: Structure-Activity Relationships (SAR) of Furan Derivatives

Mechanism of Action

The mechanism by which 5-(2-Phenylethynyl)furan-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Data of Furan-3-Carboxylic Acid Derivatives

*Molecular weight inferred from structural analog in .

Key Observations:

- UV Spectra : The phenylethynyl group in this compound likely shifts UV absorption to longer wavelengths compared to 5-(hydroxymethyl)furan-3-carboxylic acid (240 nm) due to extended conjugation .

- NMR Differences : Substituents significantly impact <sup>13</sup>C-NMR shifts. For example, the hydroxymethyl group in flufuran causes a downfield shift at C-5 (δ 61.2 ppm), whereas electron-withdrawing groups (e.g., trifluoromethyl in ) would further deshield adjacent carbons .

Physicochemical Properties

Acid-Base Behavior:

- Protonation Constants : Kojic acid (log value 7.68) is more acidic than 5-(hydroxymethyl)furan-3-carboxylic acid (log value 4.03), attributed to the stabilization of the deprotonated form by the pyrone ring in kojic acid . The phenylethynyl group in this compound may further lower the pKa due to its electron-withdrawing nature.

Stability and Reactivity:

- Derivatives like 5-(acetoxymethyl)furan-3-carboxylic acid (from acetylation of flufuran) show distinct <sup>1</sup>H-NMR shifts (δ 5.08 for C-7 methylene) compared to the parent compound, highlighting reactivity differences . The phenylethynyl group may hinder similar derivatization reactions due to steric effects.

Mass Spectrometry (MS) Fragmentation

- Both kojic acid and flufuran exhibit [M+H]<sup>+</sup> ions at m/z 143, but fragmentation patterns differ: Kojic acid: Fragments at m/z 125 ([M-OH]<sup>+</sup>), 113 ([M-CHO]<sup>+</sup>), and 97 ([M-COOH]<sup>+</sup>).

- The phenylethynyl group in this compound would likely produce unique fragments, such as loss of C≡CPh (92 Da).

Biological Activity

5-(2-Phenylethynyl)furan-3-carboxylic acid (CAS No. 1111580-55-2) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₃H₈O₃

- Molecular Weight : 220.20 g/mol

- Structure : The compound contains a furan ring substituted with a phenylethynyl group and a carboxylic acid functional group.

This compound has been studied for its interaction with various biological targets, particularly in the context of modulating enzyme activity and receptor binding. Research indicates that it may act as a modulator of metabotropic glutamate receptors (mGluRs), which play crucial roles in neuronal signaling and are implicated in cognitive functions and neurodegenerative diseases .

Therapeutic Applications

- Neuroprotection : The compound shows promise in protecting against cognitive decline by modulating mGluR activity, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress-related cellular damage.

- Anti-inflammatory Effects : There is emerging evidence that this compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory disorders.

Study on Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in memory retention and spatial learning tasks. The compound was found to enhance synaptic plasticity, attributed to its action on mGluRs .

In Vitro Analysis

In vitro assays have shown that the compound inhibits reactive oxygen species (ROS) production in neuronal cells exposed to oxidative stress. This suggests a potential role in neuroprotection by reducing oxidative damage.

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| 5-(3-Fluorophenyl)furan-2-carboxylic Acid | mGluR modulation | Antioxidant, anti-inflammatory |

| 5-(Phenylethynyl)furan-2-carboxylic Acid | Similar mGluR activity | Enhanced cognitive function |

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to fully elucidate its safety parameters and potential side effects.

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:

- Clinical Trials : Evaluating efficacy in human subjects.

- Mechanistic Studies : Understanding detailed pathways involved in its biological activity.

- Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Phenylethynyl)furan-3-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from furan derivatives. For example:

- Step 1 : Functionalization of the furan ring via Sonogashira coupling to introduce the phenylethynyl group at the 2-position .

- Step 2 : Carboxylic acid group introduction at the 3-position using carboxylation reagents like CO₂ under high-pressure conditions .

- Key Parameters : Catalysts (e.g., Pd/Cu for coupling), temperature (80–120°C), and solvent polarity (DMF or THF) critically affect reaction efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylethynyl proton signals at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve crystal structure to verify bond lengths and angles (e.g., furan ring planarity) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 267.08) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Q. What physicochemical properties are critical for solubility and stability studies?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy .

- Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers optimize the Sonogashira coupling step to minimize byproducts?

- Methodological Answer :

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for improved selectivity .

- Additives : Use tetrabutylammonium iodide (TBAI) to suppress homocoupling of alkynes .

- In Situ Monitoring : Employ FT-IR to track alkyne consumption and adjust reaction time .

Q. How should contradictory data on biological activity (e.g., cytotoxicity vs. therapeutic potential) be resolved?

- Methodological Answer :

- Dose-Response Studies : Perform MTT assays across a wide concentration range (1 nM–100 µM) to identify therapeutic windows .

- Mechanistic Profiling : Use RNA sequencing to differentiate apoptotic pathways from off-target effects .

- Comparative Analysis : Benchmark against structurally similar aryl furans with known bioactivity .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ calculations .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

- Cellular Uptake : Track intracellular accumulation via LC-MS/MS in cell lysates .

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetics?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 to predict electrophilic sites for functionalization .

- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., COX-2) .

- ADMET Prediction : Employ SwissADME to estimate logP, bioavailability, and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.